cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one
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Overview
Description
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 It is known for its unique spirocyclic structure, which includes a benzyl ether group and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable oxazolidinone precursor with a benzyl halide under basic conditions to form the benzyl ether group. The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group or the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced spirocyclic compounds .
Scientific Research Applications
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-one can be compared with other similar spirocyclic compounds, such as:
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone.
cis-2-benzyloxy-5-Oxa-8-azaspiro[3.5]nonan-7-thione: This compound has a sulfur atom replacing the oxygen in the oxazolidinone ring.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-phenylmethoxy-5-oxa-8-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C14H17NO3/c16-13-9-18-14(10-15-13)6-12(7-14)17-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
InChI Key |
ZQEVJCIWRQIMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC(=O)CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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